2'-benzyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide 2'-benzyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16335376
InChI: InChI=1S/C24H28N2O2/c1-17(2)25-22(27)21-19-12-6-7-13-20(19)23(28)26(24(21)14-8-9-15-24)16-18-10-4-3-5-11-18/h3-7,10-13,17,21H,8-9,14-16H2,1-2H3,(H,25,27)
SMILES:
Molecular Formula: C24H28N2O2
Molecular Weight: 376.5 g/mol

2'-benzyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

CAS No.:

Cat. No.: VC16335376

Molecular Formula: C24H28N2O2

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

2'-benzyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide -

Specification

Molecular Formula C24H28N2O2
Molecular Weight 376.5 g/mol
IUPAC Name 2-benzyl-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide
Standard InChI InChI=1S/C24H28N2O2/c1-17(2)25-22(27)21-19-12-6-7-13-20(19)23(28)26(24(21)14-8-9-15-24)16-18-10-4-3-5-11-18/h3-7,10-13,17,21H,8-9,14-16H2,1-2H3,(H,25,27)
Standard InChI Key NECQPVOXHFGGKI-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

2'-Benzyl-N-isopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is defined by the molecular formula C₂₄H₂₈N₂O₂ and a molecular weight of 376.5 g/mol. Its IUPAC name, 2-benzyl-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide, systematically describes the fusion of a cyclopentane ring with an isoquinoline backbone, modified by benzyl and isopropylcarboxamide substituents.

Spirocyclic Architecture

The spiro junction at the cyclopentane-isoquinoline interface creates a rigid three-dimensional framework, a feature critical for modulating biological activity in medicinal chemistry applications. Key structural attributes include:

  • Spiro center: Connects the cyclopentane (five-membered aliphatic ring) and isoquinoline (bicyclic aromatic system) moieties at the 1' and 3' positions, respectively.

  • Substituents: A benzyl group at the 2' position and an N-isopropyl carboxamide at the 4' position introduce steric and electronic diversity .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₂₄H₂₈N₂O₂
Molecular Weight376.5 g/mol
IUPAC Name2-benzyl-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide
Canonical SMILESCC(C)NC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4
PubChem CID71753572

Synthetic Methodology

Multi-Step Organic Synthesis

The synthesis of this spirocyclic compound typically involves sequential transformations to assemble the core structure and install substituents :

  • Isoquinoline Core Formation: Friedel-Crafts acylation or Pomeranz-Fritsch cyclization may generate the isoquinoline scaffold.

  • Spirocyclization: Transition-metal-catalyzed cyclization or acid-mediated ring closure integrates the cyclopentane ring.

  • Functionalization: Amidation at the 4' position introduces the N-isopropyl carboxamide, while alkylation attaches the benzyl group .

Challenges and Optimization

Key challenges include controlling stereochemistry at the spiro center and minimizing side reactions during cyclization. Recent advances in asymmetric catalysis and microwave-assisted synthesis have improved yields and selectivity for similar spiro compounds .

Physicochemical Properties and Stability

Solubility and Reactivity

The compound's limited aqueous solubility (predicted logP ≈ 3.8) stems from its hydrophobic benzyl and cyclopentane groups. The amide and ketone functionalities render it susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.

Spectroscopic Characterization

  • NMR: ¹H NMR spectra exhibit distinct signals for the isopropyl methyl groups (δ 1.0–1.2 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and amide NH (δ 8.1 ppm) .

  • Mass Spectrometry: ESI-MS typically shows a [M+H]⁺ peak at m/z 377.2, consistent with the molecular weight.

Future Research Directions

Target Identification

High-throughput screening against disease-relevant protein targets (e.g., G-protein-coupled receptors, epigenetic enzymes) could elucidate therapeutic potential.

Derivative Synthesis

Modifying the benzyl or isopropyl groups may optimize pharmacokinetic properties. Introducing electron-withdrawing substituents could enhance metabolic stability .

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